Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate: is an organic compound with a complex structure that includes multiple functional groups such as amino, chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-amino-5-chloro-4-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
- Reduction of the nitro group yields Ethyl 2,4-diamino-5-chloro-3-fluorobenzoate.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers use this compound to study the effects of various functional groups on biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The chloro and fluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Ethyl 2-amino-5-chloro-4-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-amino-5-chloro-3-nitrobenzoate: Lacks the fluoro group, which may affect its lipophilicity and biological activity.
Ethyl 2-amino-4-fluoro-3-nitrobenzoate: Lacks the chloro group, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness: Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is unique due to the presence of all four functional groups, which confer a combination of reactivity, lipophilicity, and potential biological activity that is not found in its simpler analogs.
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O4/c1-2-17-9(14)4-3-5(10)6(11)8(7(4)12)13(15)16/h3H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUGFUPZVIRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.